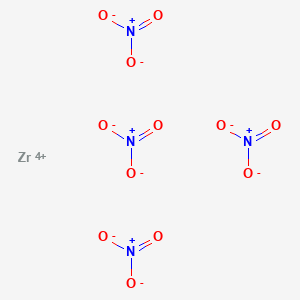
Zirconium nitrate
Cat. No. B079258
Key on ui cas rn:
13746-89-9
M. Wt: 339.24 g/mol
InChI Key: OERNJTNJEZOPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04102938
Procedure details


7 g of zirconium metal is dissolved in concentrated nitric acid (by HF treatment). Ammonia solution is added to this to precipitate zirconium as its hydroxide. The precipitate is washed with distilled water till it is free from fluoride ions and then dissolved in dilute nitric acid (1 volume of 69% acid mixed with 3 volumes of distilled water) to obtain zirconium nitrate solution.
Name
zirconium
Quantity
7 g
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Zr:1].N.[N+:3]([O-:6])([OH:5])=[O:4]>>[N+:3]([O-:6])([O-:5])=[O:4].[Zr+4:1].[N+:3]([O-:6])([O-:5])=[O:4].[N+:3]([O-:6])([O-:5])=[O:4].[N+:3]([O-:6])([O-:5])=[O:4] |f:3.4.5.6.7|
|
Inputs


Step One
|
Name
|
zirconium
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Zr]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
this to precipitate zirconium as its hydroxide
|
WASH
|
Type
|
WASH
|
|
Details
|
The precipitate is washed with distilled water till it
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in dilute nitric acid (1 volume of 69% acid mixed with 3 volumes of distilled water)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])[O-].[Zr+4].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
